molecular formula C8H14N2O3 B6262092 rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans CAS No. 1006713-24-1

rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans

Cat. No.: B6262092
CAS No.: 1006713-24-1
M. Wt: 186.2
InChI Key:
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Description

rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans: is a chiral compound with significant interest in the field of organic chemistry. This compound features a piperidinone ring substituted with a nitro group and an isopropyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as piperidine and isopropyl bromide.

    Nitration: The piperidine derivative undergoes nitration using a nitrating agent like nitric acid or a nitrating mixture to introduce the nitro group at the desired position.

    Cyclization: The nitrated intermediate is then subjected to cyclization under basic conditions to form the piperidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired racemic mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of rac-(5R,6S)-5-amino-6-(propan-2-yl)piperidin-2-one.

    Substitution: Formation of various substituted piperidinone derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized piperidinone derivatives with additional functional groups.

Scientific Research Applications

rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans can be compared with other similar compounds, such as:

    rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans: Similar structure but with an amino group instead of a nitro group.

    rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct reactivity and potential biological activities.

Properties

CAS No.

1006713-24-1

Molecular Formula

C8H14N2O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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